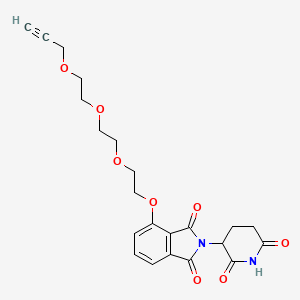

Thalidomide-O-PEG3-Propargyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thalidomide-O-PEG3-Propargyl is a small molecule drug that has been developed for use in the treatment of certain types of cancer and inflammatory diseases . This compound is a derivative of thalidomide, which is known for its immunomodulatory and anti-angiogenic properties. The addition of a polyethylene glycol (PEG) spacer and a propargyl group enhances the solubility, stability, and reactivity of the compound, making it suitable for targeted drug delivery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG3-Propargyl involves several steps:

Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole ring.

PEGylation: The thalidomide molecule is then reacted with a PEG3 linker, which is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products:

Oxidation Products: Epoxides, hydroxylated derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Thalidomide-O-PEG3-Propargyl involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation . This mechanism is crucial for its anti-cancer and anti-inflammatory effects, as it selectively degrades proteins involved in these diseases .

Comparación Con Compuestos Similares

Thalidomide-O-PEG2-Propargyl: Similar structure but with a shorter PEG linker, which may affect its solubility and pharmacokinetic properties.

Thalidomide-O-PEG4-Propargyl: Contains a longer PEG linker, potentially offering improved solubility but may also affect the compound’s ability to penetrate cells.

Thalidomide-O-amido-PEG3-Propargyl: Features an amido group instead of an ether linkage, which can influence its reactivity and stability.

Uniqueness: Thalidomide-O-PEG3-Propargyl is unique due to its optimal balance of solubility, stability, and reactivity. The PEG3 linker provides sufficient solubility without compromising the compound’s ability to penetrate cells, while the propargyl group allows for versatile functionalization through click chemistry .

Actividad Biológica

Thalidomide-O-PEG3-Propargyl is a synthetic compound that represents an innovative approach in targeted protein degradation (TPD) technologies, particularly through its role as a PROTAC (Proteolysis-Targeting Chimera) linker. This article discusses the biological activity of this compound, its mechanisms of action, applications in research and therapy, and relevant case studies.

Overview of this compound

This compound combines the thalidomide structure with a polyethylene glycol (PEG) spacer and a propargyl functional group. This configuration enhances its solubility and facilitates click chemistry, allowing for efficient conjugation to other biomolecules. The compound primarily functions by targeting specific proteins for degradation via the ubiquitin-proteasome system (UPS).

The biological activity of this compound is closely linked to its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:

- Binding to Target Proteins : The compound binds to specific target proteins, bringing them into proximity with cereblon.

- Ubiquitination : This proximity facilitates the ubiquitination of the target proteins.

- Proteasomal Degradation : Ubiquitinated proteins are recognized and degraded by the proteasome, effectively reducing their levels in the cell.

This mechanism allows this compound to modulate various cellular pathways, making it a promising candidate for therapeutic interventions in diseases such as cancer and autoimmune disorders .

Biological Activity and Applications

The biological activity of this compound has been demonstrated in several studies:

- Immunomodulation : Similar to thalidomide, this compound exhibits immunomodulatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

- Anti-cancer Properties : Research indicates that this compound can inhibit tumor growth by inducing apoptosis in cancer cells through its targeted degradation mechanism .

- Targeted Protein Degradation : It is particularly effective in targeting "undruggable" proteins, providing a novel strategy for drug discovery and development .

Data Table: Comparison of Thalidomide Derivatives

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | PEG spacer with propargyl group | Enhanced solubility; effective for protein degradation |

| Thalidomide-O-acetamido-PEG3-C2-azide | Azide functional group | Utilized in click chemistry for targeted delivery |

| Lenalidomide-5’-acetamido-O-PEG3-propargyl | Another thalidomide derivative | Different pharmacokinetics; similar applications |

| Pomalidomide-PEG2-azide | Shorter PEG chain | Varies in stability profile compared to PEG3 |

Case Studies

- Cancer Treatment : In a study involving multiple myeloma patients, treatment with thalidomide derivatives showed significant reductions in tumor burden due to their ability to induce apoptosis through targeted degradation mechanisms .

- Autoimmune Disorders : Clinical trials have demonstrated that compounds like this compound can effectively reduce symptoms in patients with autoimmune diseases by modulating inflammatory cytokine levels .

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-2-8-29-9-10-30-11-12-31-13-14-32-17-5-3-4-15-19(17)22(28)24(21(15)27)16-6-7-18(25)23-20(16)26/h1,3-5,16H,6-14H2,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOWRJZHHOVQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.